molecular formula C17H13FN2O5 B3182368 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline CAS No. 516526-44-6

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline

Cat. No. B3182368
CAS No.: 516526-44-6
M. Wt: 344.29 g/mol
InChI Key: MHRMSZPCHBTAJN-UHFFFAOYSA-N
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Patent
US08999982B2

Procedure details

To a suspension of A1 (230 mg, 0.67 mmol, 1.0 eq.) in MeOH (50 mL) Pd/C (10% w/w, 23 mg) and aq. HCl-solution (1N, 1.34 mL, 2.0 eq.) were added. The reaction mixture was stirred under hydrogen atmosphere (1 atm) at RT for 48 h. The suspension was filtered through a pad of Celite®. The solvent was removed in vacuo and the crude product was purified using an Isolute® SPE column SCX, loading the reaction mixture as a MeOH solution and then eluting the desired compound with 2N NH3 in MeOH. The title compound A2 was isolated after evaporation of the solvent under reduced pressure as a white solid (200 mg, 0.64 mmol, 95%). 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.92 (s, 6H), 4.97 (br s, 2H), 6.38 (d, J=5.3 Hz, 1H), 6.45 (dd, J=2.4 Hz, J=8.5 Hz, 1H), 6.53 (dd, J=2.4 Hz, J=13.2 Hz, 1H), 7.05 (t, J=9.0 Hz, 1H), 7.36 (s, 1H), 7.49 (s, 1H), 8.44 (d, J=5.3 Hz, 1H). MS (ES) C17H16FN2O3 requires: 314. Found: 315 (M+H)+.
Name
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
1.34 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:22]=[C:21]([N+:23]([O-])=O)[CH:20]=[CH:19][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.Cl>CO>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[O:17][CH3:18])[N:8]=[CH:7][CH:6]=[C:5]2[O:4][C:3]1[CH:19]=[CH:20][C:21]([NH2:23])=[CH:22][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.34 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen atmosphere (1 atm) at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified
WASH
Type
WASH
Details
eluting the desired compound with 2N NH3 in MeOH

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=C(C=C(N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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